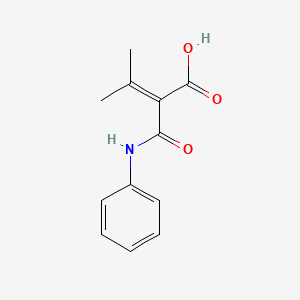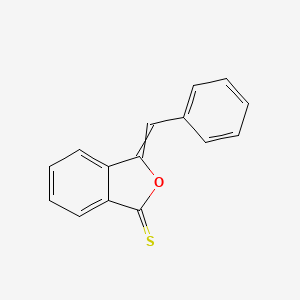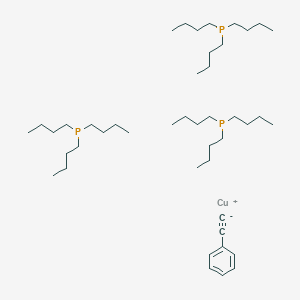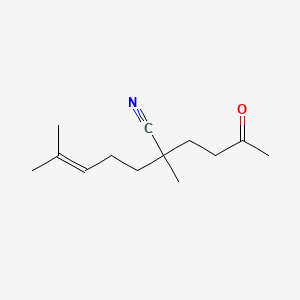![molecular formula C17H18N2O2 B14616761 4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide CAS No. 60766-39-4](/img/structure/B14616761.png)
4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide is an organic compound that features a benzene ring substituted with a methoxyphenyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives followed by subsequent functional group transformations . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a diverse array of derivatives .
Scientific Research Applications
4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide include:
- 4-(4-Methoxyphenyl)-3-buten-2-one
- 1,5-bis(4-Methoxyphenyl)-1,4-pentadien-3-one
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
Highlighting Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its carboximidamide group, in particular, offers unique opportunities for further functionalization and interaction with biological targets.
Properties
CAS No. |
60766-39-4 |
|---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)-3-oxopropyl]benzenecarboximidamide |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-9-7-13(8-10-15)16(20)11-4-12-2-5-14(6-3-12)17(18)19/h2-3,5-10H,4,11H2,1H3,(H3,18,19) |
InChI Key |
NDEWTJFMNOQHEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14616686.png)
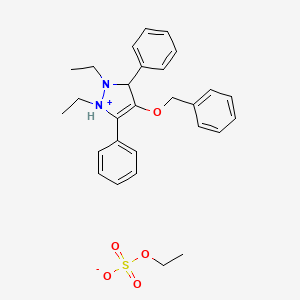
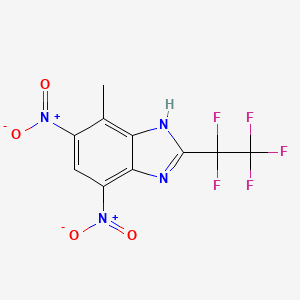
![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)
![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
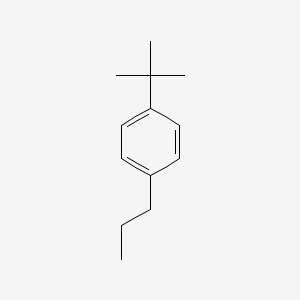
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
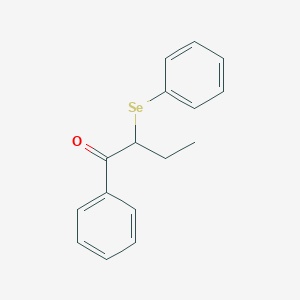
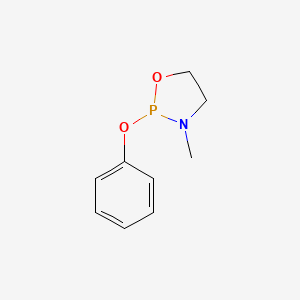
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)
